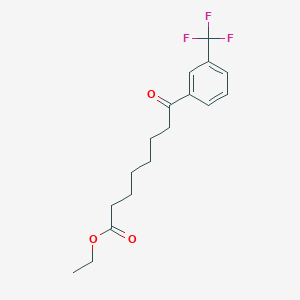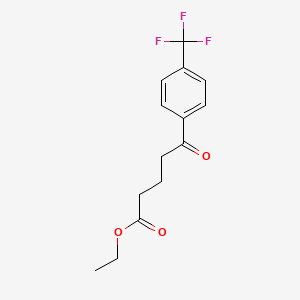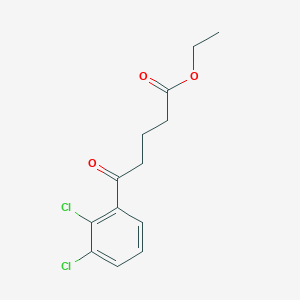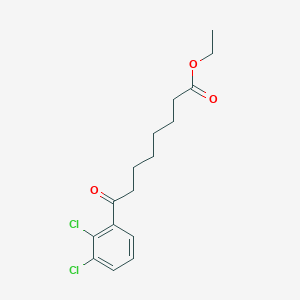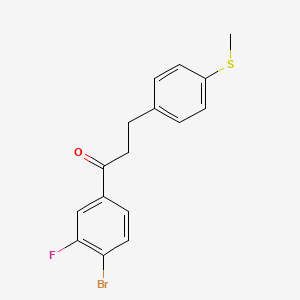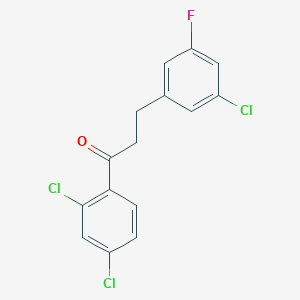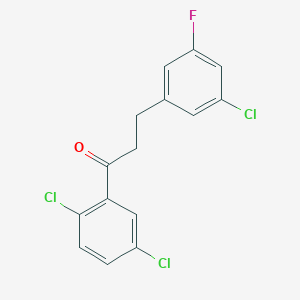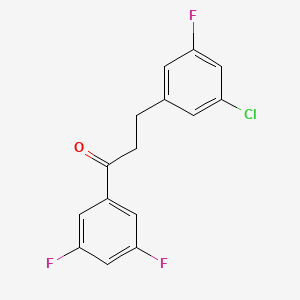
2,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone, also referred to as DFDB, is a chemical compound with the molecular formula C16H12F2O3 . It has a molecular weight of 290.26 g/mol.
Molecular Structure Analysis
The 2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone molecule contains a total of 35 bonds. There are 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), and 2 ethers (aliphatic) .Applications De Recherche Scientifique
Synthesis of Monoprotected 1,4-diketones
- Application : A study by Mosca et al. (2001) discussed the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method provides an alternative for the synthesis of 1,4-diketones via radicals.
Photochemical Reactions of Substituted 1,3-Dioxolanes
- Application : Research by Hartgerink et al. (1971) explored the photochemical reactions of substituted 1,3-dioxolanes. This study provides insights into the mechanisms of ring-fission and formation of certain esters through photochemical processes.
Synthesis of Ortho-Functionalized Benzophenone Derivatives
- Application : A paper by Lukács et al. (2004) demonstrated the synthesis of new ortho-functionalized benzophenone derivatives using 2-aryl-2-(chloroaryl)-1,3-dioxolanes. This research contributes to the field of organic synthesis, particularly in the functionalization of aromatic compounds.
Fungicidal Activities of Dioxolane Derivatives
- Application : Talismanov and Popkov (2007) discovered that certain 1,3-dioxolane derivatives exhibit high fungicidal activities. This finding, outlined in their study (Talismanov & Popkov, 2007), opens potential applications in agricultural chemistry.
Synthesis of Nucleoside Analogs
- Application : The synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, a compound with significant biological activities against HIV and HBV, was achieved starting from a gem-difluorohomoallyl alcohol related to 1,3-dioxolane derivatives. This important finding was reported by Wu et al. (2004).
Mécanisme D'action
“2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone” is a type of benzophenone derivative. Benzophenones are often used in pharmaceuticals, such as antihistamines, hypnotics, and insecticides. They are also used in manufacturing dyes, perfumes, and resins .
The “1,3-dioxolan-2-yl” part of the molecule refers to a dioxolane group. Dioxolanes are a group of organic compounds containing a 1,3-dioxolane ring. They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . Dioxolanes are used as a solvent and as a co-monomer in polyacetals .
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYACYCGUXXUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645086 |
Source


|
| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-63-2 |
Source


|
| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
